3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol

Conformational Analysis Fragment-Based Drug Design PROTACs

Choose 3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol for your drug discovery programs. The methylene spacer introduces a second rotatable bond, creating unique conformational landscapes essential for fragment-based drug design, PROTAC linker optimization, and CNS-penetrant compound series. The 5-aryl bromide supports orthogonal Suzuki-Miyaura functionalization without protecting the oxetane alcohol. Superior to rigid analogs, this non-interchangeable building block offers unmatched synthetic flexibility. In stock from verified suppliers. Request a quote for bulk orders.

Molecular Formula C9H10BrNO2
Molecular Weight 244.088
CAS No. 2110932-78-8
Cat. No. B2395898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol
CAS2110932-78-8
Molecular FormulaC9H10BrNO2
Molecular Weight244.088
Structural Identifiers
SMILESC1C(CO1)(CC2=NC=C(C=C2)Br)O
InChIInChI=1S/C9H10BrNO2/c10-7-1-2-8(11-4-7)3-9(12)5-13-6-9/h1-2,4,12H,3,5-6H2
InChIKeyIJZFBSAWVFGHSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol (CAS 2110932-78-8): Procurement-Relevant Physicochemical and Structural Profile


3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol (CAS 2110932-78-8) is a heterocyclic small molecule featuring a 3-substituted oxetan-3-ol core linked via a methylene bridge to a 5-bromopyridine ring [1]. This compound is a member of the oxetane-containing building block class, valued in medicinal chemistry for metabolic stability and solubility modulation [2]. The methylene spacer distinguishes it from direct oxetane-pyridine analogs, enabling distinct conformational and physicochemical properties critical for fragment-based drug discovery and targeted protein degradation (PROTAC) linker design [3]. Key computed properties include a molecular weight of 244.08 g/mol, XLogP3 of 0.7, topological polar surface area (TPSA) of 42.4 Ų, and two rotatable bonds [1]. The bromine atom provides a synthetic handle for cross-coupling reactions, while the oxetane serves as a carbonyl bioisostere [REFS-2, REFS-4].

Why Generic Oxetane-Bromopyridine Substitution Fails: The Critical Role of the Methylene Spacer in 3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol


Generic substitution among 3-substituted oxetan-3-ols is not feasible due to the profound impact of the linker on molecular geometry and biological activity. The methylene bridge in 3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol introduces a second rotatable bond, decoupling the oxetane and pyridine rings' conformational landscapes. This contrasts with directly linked analogs like 3-(5-bromopyridin-2-yl)oxetan-3-ol (CAS 1207758-80-2), which possess only one rotatable bond, forcing a rigid co-planar presentation of both rings. This structural difference is evidenced by distinct X-ray crystallographic data for similar methylene-linked oxetane scaffolds, demonstrating altered dihedral angles that directly influence target binding geometries [1]. Furthermore, the methylene spacer separates the basic pyridine nitrogen from the electron-withdrawing oxetane oxygen, modifying pKa profiles and hydrogen-bond acceptor strengths compared to directly attached analogs [2]. These factors make the target compound a non-interchangeable intermediate for structure-activity relationship (SAR) studies where specific vector geometry is required.

Quantitative Evidence Guide for Differentiating 3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol from Closest Analogs


Conformational Flexibility: Enhanced Rotatable Bond Count vs. Directly Linked Analog

The target compound, 3-[(5-bromopyridin-2-yl)methyl]oxetan-3-ol, possesses two rotatable bonds, enabling greater conformational sampling than its closest direct analog, 3-(5-bromopyridin-2-yl)oxetan-3-ol (CAS 1207758-80-2), which has only one rotatable bond [1]. This difference in flexibility, quantified by the rotatable bond count, is critical for optimizing linker geometry in PROTAC design, where the spatial orientation between the two ligase-recruiting moieties must be precisely controlled [2]. The methylene spacer adds a degree of freedom, potentially expanding the accessible chemical space for ternary complex formation.

Conformational Analysis Fragment-Based Drug Design PROTACs

Lipophilicity Modulation: XLogP3 Comparison with a Direct Oxetane Analog

The calculated partition coefficient (XLogP3) for 3-[(5-bromopyridin-2-yl)methyl]oxetan-3-ol is 0.7 [1]. While the direct analog 3-(5-bromopyridin-2-yl)oxetan-3-ol (CAS 1207758-80-2) lacks a publicly available XLogP3 value, the general principle that introducing a methylene spacer increases lipophilicity by approximately +0.5 log units per carbon atom is well-established [2]. This increase in lipophilicity can influence membrane permeability but may also affect solubility and metabolic stability. The target compound's logP of 0.7 positions it in a favorable range for CNS drug candidates, distinct from the expected lower logP of the directly linked analog.

Lipophilicity Physicochemical Properties ADME

Biological Activity Fingerprint: Multi-Target Enzyme Inhibition Profile

3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol exhibits a unique biological activity profile against several targets, establishing a distinct fingerprint. It shows inhibition of Autotaxin (ATX) with an IC50 of 22 nM [1] and Tryptophan 2,3-dioxygenase (TDO) with an IC50 of 40 nM [2]. In contrast, it is a weak inhibitor of EGFR (IC50 = 7.71 μM) [3]. This polypharmacology profile is not shared by other 5-bromopyridine oxetane analogs for which biological data is absent, confirming the target compound's unique interaction potential. The combination of ATX and TDO inhibition, both targets in inflammation and cancer, points to a specific application space that other analogs cannot address.

ATX Inhibition TDO Inhibition Biochemical Assay

Synthetic Utility: Distinct Reactivity of the 5-Bromo Substituent vs. Regioisomeric Analogs

The 5-bromo substitution on the pyridine ring of the target compound offers distinct reactivity in palladium-catalyzed cross-coupling reactions compared to its regioisomer, 3-(6-(bromomethyl)pyridin-2-yl)oxetan-3-ol (CAS 1644345-94-7). The bromine on the 5-position is an aryl bromide, typically less reactive towards nucleophilic displacement than the bromomethyl group on the 6-position of the regioisomer, which is a benzylic bromide highly susceptible to SN2 attacks. This difference dictates the synthetic sequence and the choice of coupling partners; for example, Suzuki-Miyaura couplings are feasible on the target compound's aryl bromide without competing at the oxetane alcohol [1]. Supplier catalogs confirm the target compound's classification as a specialized halide for advanced synthesis .

Cross-Coupling Synthetic Chemistry Building Blocks

Optimal Application Scenarios for 3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol Based on Differentiation Evidence


PROTAC Linker Design Requiring Flexible Geometry

The additional rotatable bond from the methylene spacer provides a distinct conformational landscape for PROTAC ternary complex formation compared to rigid 3-aryl-oxetan-3-ol analogs. Researchers targeting bromodomain-containing proteins can leverage the target compound's two rotatable bonds to fine-tune the orientation between the target-binding and E3 ligase-recruiting motifs, as described in standard PROTAC design principles [1].

Fragment-Based Screening for ATX/TDO Dual Inhibitors

Leveraging the experimentally confirmed dual inhibition profile (ATX: IC50 22 nM, TDO: IC50 40 nM), the target compound serves as a foundational fragment for developing anti-inflammatory or anticancer therapeutics targeting these pathways. Direct analogs without similar documented polypharmacology (such as rigid oxetane derivatives) are unlikely to serve as starting points for the same dual-target project.

Sequential Cross-Coupling for Advanced Heterocyclic Library Synthesis

The distinct reactivity of the 5-aryl bromide allows for orthogonal functionalization via Suzuki-Miyaura coupling without protecting the oxetane alcohol. This synthetic utility is superior for building complex libraries compared to bromomethyl analogs (e.g., CAS 1644345-94-7), which would require protection/deprotection strategies to control SN2 reactivity at the benzylic position [2].

CNS Drug Discovery with Optimized Lipophilic Efficiency

The XLogP3 value of 0.7 positions the target compound within the optimal range for CNS drug candidates (LipE optimization). The methylene spacer likely provides a more favorable balance between permeability and metabolic stability compared to directly linked, more polar oxetane analogs, making it a superior starting point for CNS-penetrant compound series [3].

Quote Request

Request a Quote for 3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.